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molecular formula C12H16N2S B8329613 1'-Methyl-spiro[benzothiazolin-2,4'-piperidine] CAS No. 3866-32-8

1'-Methyl-spiro[benzothiazolin-2,4'-piperidine]

Cat. No. B8329613
M. Wt: 220.34 g/mol
InChI Key: RWWBHYARSJBVJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04360525

Procedure details

A mixture of 125.5 g 2-amino-thiophenol, 147 g N-methyl-4-piperidone, 2 ml acetic acid and 400 ml toluene is refluxed with a water separator for 2 hours. The mixture is evaporated in vacuo. The residue is recrystallised from methylene chloride/ether/petroleum ether to give the heading compound, m.p. 135°-140°.
Quantity
125.5 g
Type
reactant
Reaction Step One
Quantity
147 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[SH:8].[CH3:9][N:10]1[CH2:15][CH2:14][C:13](=O)[CH2:12][CH2:11]1.C(O)(=O)C.C1(C)C=CC=CC=1>O>[CH3:9][N:10]1[CH2:15][CH2:14][C:13]2([NH:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=3[S:8]2)[CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
125.5 g
Type
reactant
Smiles
NC1=C(C=CC=C1)S
Name
Quantity
147 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from methylene chloride/ether/petroleum ether
CUSTOM
Type
CUSTOM
Details
to give the heading compound, m.p. 135°-140°

Outcomes

Product
Name
Type
Smiles
CN1CCC2(CC1)SC1=C(N2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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